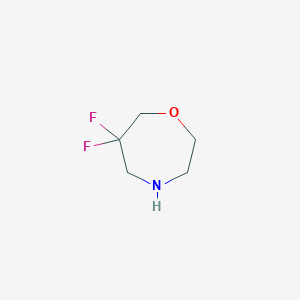
4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eugenol is a natural compound found in various plants, including cloves, nutmeg, and cinnamon. The deuterated version of this compound is used in scientific research to study the effects of deuterium substitution on the chemical and physical properties of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene typically involves the deuteration of 4-Butyl-2-methoxyphenol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene has several scientific research applications:
Chemistry: Used to study the effects of deuterium substitution on reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of deuterated materials with unique properties for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene involves the interaction of the deuterated molecule with its molecular targets. Deuterium substitution can affect the bond strength and reaction rates, leading to differences in the compound’s behavior compared to its non-deuterated counterpart. The specific pathways and targets depend on the context of its use, such as in metabolic studies or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Butyl-2-methoxyphenol (Eugenol): The non-deuterated analog of the compound.
4-Butyl-2-deuterio-1-methoxybenzene: A partially deuterated analog.
4-Butyl-2-methoxy-1-deuteriobenzene: Another partially deuterated analog.
Uniqueness
4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene is unique due to its complete deuteration at specific positions, which provides distinct advantages in scientific research. The presence of deuterium atoms can lead to differences in reaction kinetics, stability, and metabolic pathways, making it a valuable tool for studying the effects of isotopic substitution.
Propiedades
IUPAC Name |
4-butyl-2-deuterio-1-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3/i2D3,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLRGZSVKMPDX-OKIJRMHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/new.no-structure.jpg)


![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)


![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)

